2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile chemical structure and properties
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile chemical structure and properties
Topic: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile Chemical Structure and Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers
[1]
Executive Summary
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS: 17253-10-0) is a pivotal bicyclic intermediate in the synthesis of pharmaceutical agents targeting the central nervous system (CNS). Characterized by a benzene ring fused to a 1,4-dioxane moiety, this compound serves as a "privileged scaffold" precursor. Its primary utility lies in its reduction to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamine, a pharmacophore found in numerous serotonin (5-HT) and adrenergic receptor ligands. This guide details its structural properties, validated synthetic pathways, and critical handling protocols for drug development applications.
Chemical Identity & Structural Analysis[2][3][4][5][6][7]
The compound features an electron-rich aromatic system due to the donating effects of the ethylenedioxy ring. The acetonitrile side chain at the 6-position provides a versatile handle for nucleophilic transformations and reductions.
| Property | Data |
| IUPAC Name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile |
| Synonyms | 1,4-Benzodioxan-6-acetonitrile; (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetonitrile |
| CAS Number | 17253-10-0 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.19 g/mol |
| SMILES | N#CCC1=CC=C(OCCO2)C2=C1 |
| InChI Key | ZONLKONEGHMVBB-UHFFFAOYSA-N |
Structural Insights[3]
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Electronic Character: The 1,4-dioxane ring acts as a weak electron donor to the benzene ring, activating the 6-position for electrophilic aromatic substitution (if synthesizing from the core scaffold) and stabilizing cationic intermediates.
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Regiochemistry: The 6-position is para to one oxygen and meta to the other, creating a specific substitution pattern distinct from the 5-isomer. Correct regioisomer identification is critical, as the 2-substituted and 6-substituted benzodioxans have vastly different pharmacological profiles.
Physicochemical Profile
| Parameter | Value | Conditions |
| Physical State | Solid (Crystalline) | @ 25°C |
| Melting Point | 65–66 °C | Recrystallized from Isopropanol |
| Boiling Point | ~326 °C | Predicted (760 mmHg) |
| Density | 1.173 g/cm³ | Predicted |
| Solubility | Soluble | DCM, Ethyl Acetate, Methanol, DMSO |
| Solubility | Insoluble | Water |
| LogP | 1.50 | Predicted (Lipophilic) |
Synthetic Pathways[4][7][10]
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile typically proceeds via the functionalization of the pre-formed benzodioxan ring. Two primary routes are industrially relevant:
Route A: Chloromethylation & Cyanation (Industrial Preferred)
This route utilizes the electron-rich nature of 1,4-benzodioxane to introduce a chloromethyl group, which is subsequently displaced by cyanide.
Route B: From 3,4-Dihydroxybenzaldehyde
A convergent route building the dioxane ring first, followed by functional group manipulation.
Figure 1: Validated synthetic pathways for the target nitrile. Route A is generally more direct for scale-up.
Experimental Protocol: Cyanation of 6-(Chloromethyl)-1,4-benzodioxane
This protocol describes the conversion of the chloromethyl intermediate to the nitrile, a critical step requiring careful control of exotherms and cyanide handling.
Reagents:
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6-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine (1.0 equiv)
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Sodium Cyanide (NaCN) (1.2 equiv)
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Dimethyl Sulfoxide (DMSO) (Solvent, 5 mL/g substrate)
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Water (Quench)[1]
Methodology:
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Preparation: In a fume hood equipped with a cyanide scrubber, charge a round-bottom flask with NaCN (Caution: Highly Toxic) and DMSO.
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Addition: Heat the mixture to 40°C to ensure partial dissolution. Add 6-(chloromethyl)-2,3-dihydro-1,4-benzodioxine dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature < 60°C.
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Reaction: Stir at 60°C for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2] The starting chloride (Rf ~0.6) should disappear, yielding the nitrile (Rf ~0.4).
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Workup: Cool to room temperature. Pour the reaction mixture slowly into a stirred mixture of ice/water (10 volumes).
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Isolation: The product often precipitates as a solid. Filter the solid and wash copiously with water to remove residual DMSO and cyanide salts.
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Alternative: If oil forms, extract with Ethyl Acetate (3x), wash organics with brine, dry over MgSO₄, and concentrate.
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-
Purification: Recrystallize from Isopropanol or Ethanol to yield white crystals (MP 65–66°C).
Self-Validating Check:
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IR Spectroscopy: Look for the disappearance of C-Cl stretch (~700 cm⁻¹) and appearance of the sharp Nitrile (C≡N) stretch at 2240–2250 cm⁻¹ .
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¹H NMR (CDCl₃, 400 MHz):
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δ 6.75–6.85 (m, 3H, Ar-H)
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δ 4.25 (s, 4H, O-CH₂-CH₂-O)
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δ 3.65 (s, 2H, Ar-CH₂-CN)
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Reactivity & Applications in Drug Design[2]
The nitrile group serves as a "masked" amine or acid, making this compound a versatile checkpoint in diverse synthesis campaigns.
Key Transformations
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Reduction to Phenethylamine Analog:
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Reagent: Lithium Aluminum Hydride (LiAlH₄) in THF or Raney Ni/H₂.
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Product: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine.[3]
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Significance: This amine is a bioisostere of serotonin and dopamine, used in developing 5-HT1A agonists and alpha-adrenergic blockers.
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Hydrolysis to Carboxylic Acid:
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Reagent: NaOH/H₂O or HCl/H₂O.
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Product: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid.
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Significance: Precursor for NSAID analogs and peptidomimetics.
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Pharmacological Relevance
The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry.[4] The 6-substituted variants specifically mimic the catecholamine moiety of neurotransmitters without the metabolic instability of the catechol hydroxyls.
Target Classes:
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Adrenergic Receptors: Antagonists for hypertension (analogous to Doxazosin, though Doxazosin uses the 2-carbonyl substitution).
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Serotonergic Receptors: 5-HT1A partial agonists for anxiety and depression.
Safety & Handling (SDS Summary)
Hazard Classification:
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Acute Toxicity: Oral/Dermal/Inhalation (Category 4).
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Eye Irritation: Category 2A.
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Specific Hazard: Metabolizes to release cyanide ions in vivo (Nitrile hazard).
Critical Controls:
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Engineering: Use only in a chemical fume hood.
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PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.
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Spill Response: Do not use acidic cleaning agents (risk of HCN generation). Treat spills with bleach (sodium hypochlorite) to oxidize cyanide residues before cleanup.
References
-
PubChem. (2024). 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]
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Bolchi, C., et al. (2020).[5] 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry. European Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).
- Organic Syntheses. (n.d.).
Sources
- 1. 6-(溴甲基)-2,3-二氢苯并[b][1,4]二噁英 - CAS号 79440-34-9 - 摩熵化学 [molaid.com]
- 2. air.unimi.it [air.unimi.it]
- 3. N-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHYL]-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-AMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
